Pyrintegrin

Vue d'ensemble

Description

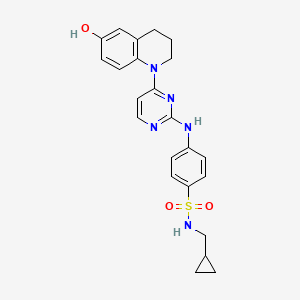

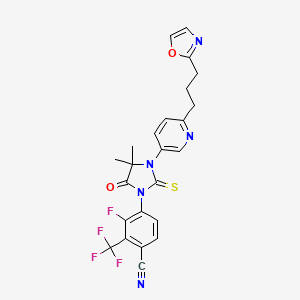

Pyrintegrin is a 2,4-disubstituted pyrimidine that induces the activation of β1 integrin and multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2 . It is known to promote embryonic stem cells survival .

Molecular Structure Analysis

The molecular formula of Pyrintegrin is C23H25N5O3S . It is a 2,4-disubstituted pyrimidine .Physical And Chemical Properties Analysis

Pyrintegrin has a molecular weight of 451.5 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Applications De Recherche Scientifique

Application 1: Adipose Tissue Formation

- Specific Scientific Field : Biomedical Engineering and Regenerative Medicine .

- Summary of the Application : Pyrintegrin, a 2,4-disubstituted pyrimidine known to promote embryonic stem cells survival, has been found to be robustly adipogenic and induces postnatal adipose tissue formation in vivo of transplanted adipose stem/progenitor cells (ASCs) and recruited endogenous cells . This has potential applications in reconstructive medicine, particularly in the treatment of conditions such as lipoatrophy, lumpectomy or facial trauma .

- Methods of Application or Experimental Procedures : In vitro, Pyrintegrin stimulated human adipose tissue derived ASCs to differentiate into lipid-laden adipocytes by upregulating peroxisome proliferator-activated receptor (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα) . Pyrintegrin-primed human ASCs were seeded in 3D-bioprinted biomaterial scaffolds and transplanted into the dorsum of athymic mice . Additionally, Pyrintegrin-adsorbed 3D scaffolds were implanted in the inguinal fat pad to enhance adipose tissue formation .

- Results or Outcomes : The differentiated cells increasingly secreted adiponectin, leptin, glycerol and total triglycerides . The newly formed adipose tissue expressed human PPARγ . Pyrintegrin also promoted adipogenesis by upregulating PPARγ and C/EBPα not only in adipogenesis induction medium, but also in chemically defined medium specifically for osteogenesis, and concurrently attenuated Runx2 and Osx via BMP-mediated SMAD1/5 phosphorylation .

Application 2: Maintenance and Self-Renewal of Human Embryonic Stem Cells

- Specific Scientific Field : Stem Cell Biology .

- Summary of the Application : Pyrintegrin is known to enhance the survival of human embryonic stem cells (hESCs) following enzymatic dissociation . It is thought to enhance cell-ECM adhesion and activate integrin signaling .

- Methods of Application or Experimental Procedures : Pyrintegrin is used to enhance integrin-dependent attachment and survival of hESCs following trypsin-mediated single-cell dissociation . It increases adhesion of hESCs to matrigel- and laminin-coated plates, but not to gelatin-coated plates .

- Results or Outcomes : The use of Pyrintegrin results in enhanced survival of hESCs following enzymatic dissociation . It is also found to be a podocyte-protective agent and prevents LPS-induced proteinuria in mice .

Application 3: Activation of Multiple Growth Factor Receptors

- Specific Scientific Field : Cell Biology .

- Summary of the Application : Pyrintegrin is known to induce the activation of β1 integrin and multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2 .

- Methods of Application or Experimental Procedures : Pyrintegrin is used in cell culture experiments to activate these receptors .

- Results or Outcomes : The activation of these receptors by Pyrintegrin can lead to various cellular responses, including cell proliferation, differentiation, and survival .

Application 4: Enhancing Cell-ECM Adhesion

- Specific Scientific Field : Cell Biology .

- Summary of the Application : Pyrintegrin is thought to enhance cell-ECM (extracellular matrix) adhesion . This is crucial in many biological processes, including cell migration, tissue development, and wound healing .

- Methods of Application or Experimental Procedures : Pyrintegrin is used in cell culture experiments to enhance cell-ECM adhesion . It increases adhesion of human embryonic stem cells (hESCs) to matrigel- and laminin-coated plates, but not to gelatin-coated plates .

- Results or Outcomes : The use of Pyrintegrin results in enhanced cell-ECM adhesion, which can lead to improved cell survival and proliferation .

Application 5: Podocyte Protection

- Specific Scientific Field : Nephrology .

- Summary of the Application : Pyrintegrin has been found to be a podocyte-protective agent . Podocytes are cells in the kidney that help filter blood, and their damage or loss can lead to kidney disease .

- Methods of Application or Experimental Procedures : In experimental models, Pyrintegrin is used to protect podocytes from damage caused by various stressors .

- Results or Outcomes : The use of Pyrintegrin can prevent LPS-induced proteinuria in mice, suggesting its potential as a therapeutic agent in kidney diseases .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJTZIJWDLJKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrintegrin | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)